3-(4-chlorophenyl)benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
57329-30-3 |
|---|---|
Molecular Formula |
C14H9ClO |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H9ClO/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9H |
InChI Key |
IFFZKSICBXBHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Overview of Synthetic Strategies for Benzofuran (B130515) Core Construction
The construction of the benzofuran core is a well-established area of organic synthesis, with a multitude of strategies developed over the years. These can be broadly categorized into two main approaches: the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring, or the construction of the benzene ring onto a furan precursor. The former is more common and includes a variety of transition-metal-catalyzed cyclization and coupling reactions, as well as classical cyclocondensation and annulation methods. These strategies offer diverse pathways to access a wide range of substituted benzofurans, including the target molecule, 3-(4-chlorophenyl)benzofuran.
Transition-Metal-Catalyzed Cyclization and Coupling Reactions
In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, offering high efficiency, selectivity, and functional group tolerance. Nickel, copper, and palladium catalysts have been extensively employed in the construction of the benzofuran scaffold. These methods typically involve the intramolecular cyclization of suitably functionalized phenolic precursors.
Nickel catalysis has proven effective in the synthesis of 3-arylbenzofurans through the intramolecular dehydrogenative coupling of ortho-alkenyl phenols. This approach involves the cyclization of a precursor molecule, which for the synthesis of this compound would be 2-(1-(4-chlorophenyl)vinyl)phenol. The reaction is typically carried out at an elevated temperature in the presence of a nickel catalyst, a phosphine (B1218219) ligand, and an oxidant.
A plausible mechanism for this transformation involves the initial formation of a nickel(0) species, which then coordinates to the phenolic oxygen. Subsequent intramolecular insertion of the nickel into the C-H bond of the vinyl group, followed by reductive elimination, affords the desired this compound and regenerates the active nickel catalyst.
Table 1: Representative Conditions for Nickel-Catalyzed Synthesis of 3-Arylbenzofurans
| Entry | Catalyst | Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|
Note: The yields are reported for a range of 3-arylbenzofurans in the cited literature. Specific yield for this compound may vary.
Copper-catalyzed methods provide a versatile and cost-effective alternative for the synthesis of benzofurans. One prominent strategy involves the annulation of phenols and internal alkynes. For the synthesis of this compound, this would involve the reaction of a suitable phenol (B47542) with 1-chloro-4-(phenylethynyl)benzene. The reaction is typically mediated by a copper salt and an oxidant.
Another copper-catalyzed approach is the intramolecular cyclization of ortho-haloaromatic ketones. While this method is effective for a variety of benzofurans, its direct application for 3-arylbenzofurans can be challenging. However, variations of copper-catalyzed cross-coupling reactions followed by cyclization are also employed.
Table 2: General Conditions for Copper-Catalyzed Benzofuran Synthesis
| Entry | Copper Source | Oxidant/Co-catalyst | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 1 | Cu(OTf)₂ | Ag₂O | DCE | 120 |
Note: These are general conditions and the specific substrates and conditions would need to be optimized for the synthesis of this compound.
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively used for the construction of C-C and C-O bonds necessary for benzofuran formation. While many palladium-catalyzed methods focus on the synthesis of 2-arylbenzofurans through C-H activation or cross-coupling reactions, strategies for the selective synthesis of 3-arylbenzofurans also exist.
One such approach involves the palladium-catalyzed coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization. For the synthesis of this compound, this would necessitate a strategic choice of starting materials to ensure the desired regioselectivity. More direct methods, such as the palladium-catalyzed reaction of phenols with aryl halides, can also be envisioned, although controlling the position of arylation can be a challenge.
Table 3: Example of Palladium-Catalyzed Synthesis of a 2-Arylbenzofuran
| Precursors | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|
Note: This table illustrates the synthesis of the 2-substituted isomer and is included for contextual reference. A specific palladium-catalyzed method for the 3-substituted isomer would be required.
Cyclocondensation and Annulation Reactions
Classical methods for benzofuran synthesis often rely on cyclocondensation and annulation reactions, which involve the formation of the furan ring through the reaction of a phenolic precursor with a suitable carbonyl compound or its equivalent. These methods, while sometimes requiring harsher conditions than transition-metal-catalyzed reactions, remain valuable for their simplicity and the accessibility of the starting materials.
The Claisen-Schmidt condensation is a fundamental reaction in organic chemistry for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). While not a direct method for benzofuran synthesis, it provides a crucial precursor, a 2'-hydroxychalcone (B22705), which can then undergo cyclization to form a 3-arylbenzofuran.
For the synthesis of this compound, the first step would be the Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) with 4-chlorobenzaldehyde (B46862) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield 1-(2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
This 2'-hydroxychalcone can then be subjected to oxidative cyclization to afford the target this compound. A common method for this transformation is the use of selenium dioxide in a suitable solvent. The reaction proceeds through an initial electrophilic attack of selenium dioxide on the double bond of the chalcone (B49325), followed by intramolecular cyclization and elimination to furnish the benzofuran ring.
Table 4: Two-Step Synthesis of 3-Arylbenzofurans via Chalcone Intermediate
| Step | Reaction | Reactants | Reagents | Product |
|---|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | 2'-Hydroxyacetophenone, 4-Chlorobenzaldehyde | NaOH or KOH | 1-(2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |
Note: This table outlines the general two-step strategy. Specific reaction conditions and yields would need to be optimized.
O-Alkylation and Subsequent Dehydrative Cyclization Pathways
A common strategy for the synthesis of the benzofuran ring system involves the initial O-alkylation of a phenol, followed by an intramolecular cyclization that forms the furan ring. A notable advancement in this area is the use of ruthenium-catalyzed dehydrative C-H alkylation and alkenylation of phenols with alcohols. This method provides a direct route to substituted phenols and benzofurans, with water being the only byproduct. organic-chemistry.org In the context of forming the benzofuran ring, the reaction of phenols with diols is particularly relevant. This process proceeds via a dehydrative C-H alkenylation and annulation reaction, offering a robust method for the synthesis of 2-substituted benzofurans with a broad substrate scope and high yields. organic-chemistry.orgsemanticscholar.org
The general mechanism for this type of reaction involves the formation of an ortho-substituted phenol, which then undergoes cyclization. While this method is highly effective for producing 2-substituted benzofurans, its direct application for the synthesis of 3-aryl-substituted benzofurans like this compound would require a modified strategy or starting materials.
Rearrangement-Driven Syntheses of Benzofuran Derivatives
Rearrangement reactions offer powerful and often elegant pathways to complex molecular scaffolds from simpler starting materials. In the realm of benzofuran synthesis, several rearrangement strategies have been successfully employed.
One such approach involves the rearrangement of 2-hydroxychalcones. A method has been developed for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans by rearranging and subsequently transforming 2-hydroxychalcones. nih.govresearchgate.net Depending on the reaction conditions, the rearrangement can lead to cyclized 2,3-dihydrobenzofurans, which can then be converted to the desired benzofuran isomers. nih.gov This strategy highlights the potential to control the substitution pattern on the resulting benzofuran ring.
Another notable rearrangement is the semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement. This type of reaction is a key step in several synthetic routes to benzofurans. For instance, a rhenium-catalyzed carboalkoxylation and carboamination of alkynes proceeds through a charge-accelerated semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement to yield C3-substituted benzofurans. mdpi.com Similarly, the synthesis of dihydrobenzofurans can be achieved through a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines. organic-chemistry.org
Furthermore, an unusual rearrangement of a benzopyran group to a benzofuran group has been observed during the synthesis of coumarin (B35378) derivatives, offering a novel pathway to biologically active benzofuran derivatives under moderate conditions. nih.gov These rearrangement-driven methods provide alternative and powerful tools for accessing the benzofuran core structure.
Interrupted Pummerer Reactions for C-3 Arylation
The interrupted Pummerer reaction has emerged as a powerful, transition-metal-free method for the C-3 arylation of benzofurans. This reaction typically involves the activation of a sulfoxide (B87167), which then reacts with a nucleophile in a manner that deviates from the normal Pummerer rearrangement pathway. wikipedia.org
A notable application of this reaction is the synthesis of C3-arylated benzofurans from alkynyl sulfoxides and phenols. rsc.orgrsc.org The process is initiated by the electrophilic activation of the electron-deficient alkynyl sulfinyl group. rsc.org The activated intermediate is then trapped by the phenol nucleophile, leading to the formation of the C-3 arylated benzofuran. This methodology has been shown to be effective for the synthesis of a variety of functionalized benzofurans. rsc.org
The mechanism of the interrupted Pummerer reaction in this context involves the acylation of the sulfoxide, followed by an elimination to form a cationic-thial intermediate. wikipedia.org This electrophilic species is then trapped by an intermolecular or intramolecular nucleophile. wikipedia.org In the synthesis of 3-arylbenzofurans, the phenol acts as the nucleophile, attacking the intermediate derived from the alkynyl sulfoxide. This reaction has also been explored using hypervalent iodine(III) reagents to induce the cyclization through an interrupted Pummerer-type reaction intermediate. clockss.org
Table 1: Overview of Synthetic Methodologies for Benzofuran Derivatives
| Methodology | Key Features | Position of Substitution | Relevant Starting Materials |
| O-Alkylation and Dehydrative Cyclization | Ruthenium-catalyzed, water as byproduct | Primarily C-2 | Phenols, Diols |
| Rearrangement of Chalcones | Selective for 3-formyl or 3-acyl derivatives | C-3 | 2-Hydroxychalcones |
| semanticscholar.orgsemanticscholar.org-Sigmatropic Rearrangement | Rhenium-catalyzed or TFAA-induced | C-3 | Alkynes, N-trifluoroacetyl-ene-hydroxylamines |
| Interrupted Pummerer Reaction | Transition-metal-free C-3 arylation | C-3 | Alkynyl sulfoxides, Phenols |
Directed Synthesis of this compound and Analogs
The direct synthesis of this compound can be achieved through methods that allow for the specific introduction of an aryl group at the C-3 position of the benzofuran core.
One of the most direct and efficient methods reported for the synthesis of 3-arylbenzofurans, including those with a 4-chlorophenyl substituent, is the interrupted Pummerer reaction of alkynyl sulfoxides with phenols. rsc.org This reaction has been shown to tolerate a 4-chlorophenyl group on the alkynyl sulfoxide, leading to the formation of the corresponding this compound derivative in good yield. rsc.org
In addition to the interrupted Pummerer reaction, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, represent powerful and versatile strategies for the formation of carbon-carbon bonds and could be adapted for the synthesis of this compound.
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method for the synthesis of biaryls. For the synthesis of this compound, this could involve the coupling of a 3-halobenzofuran with 4-chlorophenylboronic acid or, conversely, the coupling of a 3-benzofuranylboronic acid with a 4-chloro-substituted aryl halide. The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide range of functional groups. nih.govrsc.org
The Heck reaction , another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. nih.gov While not a direct arylation in the same manner as the Suzuki coupling, it can be utilized to construct the necessary carbon framework, which can then be further manipulated to yield the target compound. For instance, a Heck reaction could be employed in a cascade sequence to build the benzofuran ring with the desired substitution pattern. researchgate.net
Optimized Reaction Conditions and Substrate Scope for the 4-Chlorophenyl Substitution
For the synthesis of this compound via the interrupted Pummerer reaction , trifluoroacetic anhydride (B1165640) (TFAA) in dichloromethane (B109758) has been shown to be an effective activator, leading to excellent yields. rsc.org The reaction demonstrates good scalability. The substrate scope is broad, with various functional groups on both the phenol and the alkynyl sulfoxide being tolerated. Importantly, the presence of a 4-chlorophenyl group on the alkyne is well-accommodated, providing the desired product efficiently. rsc.org
In the context of Suzuki-Miyaura coupling , optimization of reaction conditions is crucial for achieving high yields. Key parameters to consider include the choice of palladium catalyst, ligand, base, and solvent. For the coupling of aryl chlorides, which are generally less reactive than bromides or iodides, the use of specialized catalyst systems is often necessary. rsc.org Research has shown that catalyst systems based on Pd2dba3 with phosphite (B83602) or phosphine oxide ligands can be highly effective for the coupling of challenging substrates. nih.gov The choice of base, such as potassium carbonate or cesium fluoride, and solvent, like dioxane or THF, can also significantly impact the reaction outcome. researchgate.netnih.gov The substrate scope for Suzuki-Miyaura reactions is extensive, and the presence of a chloro substituent on the phenylboronic acid is generally well-tolerated.
For the Heck reaction , optimized conditions often involve a palladium precursor such as Pd(OAc)2, a base like K2CO3 or NaOAc, and a high-boiling polar solvent such as DMF. nih.gov The choice of ligand can also influence the efficiency and selectivity of the reaction. The reaction has been shown to be compatible with a wide range of functional groups on both the aryl halide and the olefin. beilstein-journals.orgnih.gov
Regioselectivity and Stereochemical Considerations in Synthesis
The regioselectivity of the synthesis is a critical factor in obtaining the desired this compound isomer.
In the interrupted Pummerer reaction of alkynyl sulfoxides with phenols, the arylation occurs specifically at the C-3 position of the resulting benzofuran. This high regioselectivity is a key advantage of this method for the synthesis of 3-substituted benzofurans.
When employing methods that build the benzofuran ring from acyclic precursors, the substitution pattern of the starting materials dictates the regiochemical outcome. For instance, in the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, the reaction is completely regioselective, and the substitution pattern of the product is predictable from the starting materials. oregonstate.edu These benzofuranones can then be converted to the corresponding benzofurans.
In the case of Friedel-Crafts acylation of a pre-formed benzofuran ring, a mixture of C-2 and C-3 acylated products is often obtained, leading to poor regioselectivity. nih.gov This makes direct acylation a less desirable route for the specific synthesis of a 3-substituted isomer.
The rearrangement of 2-hydroxychalcones can be highly selective for the formation of 3-acylbenzofurans under specific reaction conditions, providing a regioselective route to C-3 functionalized benzofurans. nih.govresearchgate.net
Stereochemical considerations are generally not a factor in the synthesis of the aromatic this compound itself. However, if the synthesis proceeds through a chiral intermediate, or if chiral catalysts are used in an asymmetric synthesis, then stereochemistry would become an important aspect to control.
Table 2: Comparison of Directed Synthesis Methods for 3-Arylbenzofurans
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Regioselectivity |
| Interrupted Pummerer Reaction | TFAA | Dichloromethane, room temp. | Transition-metal-free, high yield | High for C-3 |
| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Dioxane or THF, elevated temp. | Broad substrate scope, mild conditions | Dependent on starting material halogenation |
| Heck Reaction | Palladium catalyst, Base | DMF, elevated temp. | Good functional group tolerance | Used in cascade reactions to build the core |
Emerging and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This trend has also impacted the synthesis of benzofurans, with several innovative approaches being reported.
One area of focus is the use of greener reaction media . For example, a heterogeneous Pd-Cu/C catalyst has been used for the synthesis of benzofurans in pure water, avoiding the need for organic solvents. organic-chemistry.org Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been employed as environmentally benign reaction media for the synthesis of benzofuran derivatives. nih.gov
Visible-light-mediated synthesis is another emerging area that offers a more sustainable alternative to traditional methods that often require high temperatures. Photoredox catalysis, for instance, can be used to generate reactive intermediates under mild conditions, enabling new types of transformations for the synthesis of complex molecules, including 2,3-dihydrobenzofurans. mdpi.com
The development of novel catalytic systems is also a key aspect of modern benzofuran synthesis. This includes the use of bimetallic catalytic systems, such as gold-silver catalysts, for the regioselective synthesis of alkyne-substituted benzofurans. nih.govacs.org Furthermore, there is a continuous effort to develop more efficient and practical synthetic methods that start from simple and readily available starting materials. nih.gov
Microwave-Assisted Organic Synthesis of Benzofuran Systems
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. nih.govkcl.ac.uk This approach has been successfully applied to the synthesis of various benzofuran systems.
One efficient method involves a one-pot, three-component reaction utilizing Sonogashira coupling conditions to produce 2,3-disubstituted benzo[b]furans. nih.gov This process combines commercially available 2-iodophenols, terminal acetylenes, and aryl iodides. The use of microwave irradiation significantly shortens the reaction times and minimizes the formation of side products. nih.gov For instance, the reaction of 4-chloroiodobenzene in this system resulted in an excellent 96% yield of the corresponding 2,3-disubstituted benzofuran. nih.gov This methodology is particularly valuable for creating libraries of highly substituted benzofurans for further research. nih.gov
Another notable microwave-assisted protocol is a catalyst-free, three-component synthesis of benzofuran-2-carboxamides. kcl.ac.uk This method brings together commercially available amines, 2'-hydroxyacetophenones, and aldehydes in extremely short reaction times. The versatility of this approach allows for the generation of highly functionalized 3-alkylbenzofurans and 3-unsubstituted benzofurans in acceptable yields. kcl.ac.uk Researchers have also developed methods for synthesizing benzofuran-3(2H)-ones under microwave conditions, providing a short and facile route to these important dihydrobenzofuranone structures with yields ranging from 43% to 58%. nih.gov
Table 1: Examples of Microwave-Assisted Synthesis of Benzofuran Derivatives
| Starting Materials | Product Type | Key Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Iodophenol, Terminal Alkyne, 4-Chloroiodobenzene | 2,3-Disubstituted Benzofuran | Microwave Irradiation, Sonogashira Coupling | Not Specified | 96% | nih.gov |
| 2-Iodophenol, 3-Ethynylthiophene, p-Iodoacetophenone | 2,3-Disubstituted Benzofuran | Microwave Irradiation, Sonogashira Coupling | Not Specified | 73% | nih.gov |
| Amines, 2'-Hydroxyacetophenones, Aldehydes | Benzofuran-2-carboxamides | Microwave Irradiation, Catalyst-Free | 5 minutes | 3% (unoptimized) - higher yields reported | kcl.ac.uk |
Green Chemistry Principles Applied to Benzofuran Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles have been increasingly applied to the synthesis of benzofurans, focusing on methods that are environmentally friendly. tandfonline.comresearchgate.net
A significant advancement in this area is the use of water as a reaction medium. researchgate.net An example is a three-component, one-pot condensation reaction to synthesize trans-(4-chlorophenyl)-7-aryl-6,7-dihydro[1,3]dioxolo[4,5-f] nih.govbenzofuran-6-yl)methanones. This reaction, involving 2-[2-(4-chlorophenyl)-2-oxoethyl)]isoquinolinium bromide, benzo tandfonline.comnih.govdioxol-5-ol, and an arylglyoxal, proceeds in refluxing water in the presence of a catalytic amount of DABCO, achieving excellent yields in a short time. researchgate.net Using water as a solvent avoids the environmental and health hazards associated with many organic solvents.
Solvent-free reactions represent another key green chemistry strategy. A novel class of benzofuran derivatives has been prepared under solvent-free conditions at room temperature from euparin, isocyanides, and aldehydes, using ZnO-nanorods as a catalyst. tandfonline.com This method provides excellent yields and aligns with green chemistry principles by eliminating the need for a solvent. tandfonline.com
Furthermore, the development of catalyst-free methods contributes to greener synthesis pathways. A transition-metal-free and environmentally friendly route has been developed for the synthesis of 3-alkenyl benzofurans. researchgate.net This one-pot method involves the reaction of 2-hydroxy chalcone with compounds like phenacyl bromide or ethyl-2-bromo acetate, proceeding through an alkylation followed by a condensation reaction. researchgate.net The absence of a transition metal catalyst simplifies purification and reduces toxic waste. researchgate.net These approaches demonstrate a commitment to developing more sustainable and efficient methods for constructing the benzofuran scaffold. nih.gov
Table 2: Application of Green Chemistry Principles in Benzofuran Synthesis
| Green Principle | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Green Solvent (Water) | 2-[2-(4-chlorophenyl)-2-oxoethyl)]isoquinolinium bromide, benzo tandfonline.comnih.govdioxol-5-ol, arylglyoxal | DABCO, Refluxing Water | Dihydro tandfonline.comnih.govdioxolo[4,5-f] tandfonline.combenzofuran | Excellent | researchgate.net |
| Solvent-Free | Euparin, Isocyanide, Aldehydes | ZnO-nanorods, Room Temperature | Benzofuran Derivatives | Excellent | tandfonline.com |
Biological and Pharmacological Investigations of the 3 4 Chlorophenyl Benzofuran Motif
Antineoplastic Activity and Mechanisms of Action
Derivatives of the 3-(4-chlorophenyl)benzofuran scaffold have demonstrated significant potential as anticancer agents. The presence of the chlorine atom at the para position of the phenyl ring is often a key factor in enhancing the antiproliferative activity of these compounds. nih.gov The strategic design of molecules incorporating this motif has led to the discovery of potent agents that exert their effects through cytotoxicity toward cancer cells and by modulating key signaling pathways involved in tumor growth and survival.
The anticancer potential of this compound derivatives has been substantiated through numerous in vitro studies against a wide array of human cancer cell lines. These compounds have consistently shown dose-dependent inhibitory effects on cancer cell proliferation and viability.
For instance, a novel series of benzofuran (B130515) derivatives was synthesized and evaluated for anticancer activity against hepatocellular carcinoma (HePG2), mammary gland breast cancer (MCF-7), cervical cancer (Hela), and prostate cancer (PC3) cell lines. nih.gov One notable compound from this series, featuring the this compound core, demonstrated significant activity against HePG2 and PC3 cell lines, with IC50 values in the micromolar range. nih.gov
Similarly, nitrile derivatives containing a benzofuran scaffold were tested against HePG2, HCT-116 (colon), MCF-7, PC3, and HeLa cell lines. nih.gov Certain derivatives exhibited a broad spectrum of antiproliferative activity, with some showing strong inhibition against the HCT-116 cell line. nih.gov The strategic addition of halogen atoms, such as chlorine, to the benzofuran structure has been consistently linked to a significant increase in anticancer activities. nih.gov
Further studies have highlighted the cytotoxic efficacy of benzofuran hybrids against various cancer cell lines. A series of 3-amidobenzofuran derivatives showed promising activity against HCT-116, HeLa, HT-29 (colon), and MDA-MB-231 (breast) cancer cells. nih.gov A 4-chlorophenyl derivative, in particular, was among the compounds tested for its VEGFR-2 inhibitory activity and showed potent anticancer effects against MCF-7 and HepG2 cells, with IC50 values of 7.2 µM and 4.1 µM, respectively. nih.gov
| Compound Type | Cancer Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Benzofuran Derivative (Compound 8) | HePG2 (Hepatocellular Carcinoma) | 11-17 µM | nih.gov |
| Benzofuran Derivative (Compound 8) | PC3 (Prostate Cancer) | 11-17 µM | nih.gov |
| Enaminonitrile Benzofuran (Compound 3) | HCT-116 (Colon Carcinoma) | 10.84 µM | nih.gov |
| 3-Amidobenzofuran (Compound 28g) | MDA-MB-231 (Breast Cancer) | 3.01 µM | nih.gov |
| 3-Amidobenzofuran (Compound 28g) | HCT-116 (Colon Carcinoma) | 5.20 µM | nih.gov |
| 4-chlorophenyl derivative (Compound 63) | MCF-7 (Breast Cancer) | 7.2 µM | nih.gov |
| 4-chlorophenyl derivative (Compound 63) | HepG2 (Hepatocellular Carcinoma) | 4.1 µM | nih.gov |
The antineoplastic effects of this compound derivatives are rooted in their ability to interact with and inhibit specific molecular targets that are crucial for cancer cell proliferation, survival, and angiogenesis.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, plays a critical role in the development and progression of various cancers. mdpi.com Consequently, it is a prime target for anticancer drug development. Several derivatives incorporating the benzofuran core have been identified as potent EGFR-TK inhibitors. nih.gov
In a study focused on nitrile derivatives with a benzofuran scaffold, compounds were evaluated for their ability to inhibit EGFR kinase. Two compounds, in particular, displayed significant EGFR-TK inhibitory activity with IC50 values of 0.93 µM and 0.81 µM, which were comparable to the reference drug gefitinib (B1684475) (IC50 = 0.90 µM). nih.gov Molecular docking studies confirmed that these compounds could effectively bind to the active site of EGFR-TK. nih.gov The design of such molecules often leverages the pharmacophoric features essential for binding within the ATP binding pocket of the enzyme. nih.gov
| Compound | EGFR-TK Inhibition (IC50) | Source |
|---|---|---|
| Compound 2 | 1.09 µM | nih.gov |
| Compound 3 | 0.93 µM | nih.gov |
| Compound 10 | 1.12 µM | nih.gov |
| Compound 11 | 0.81 µM | nih.gov |
| Gefitinib (Reference) | 0.90 µM | nih.gov |
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. frontiersin.org CDK2, in particular, is crucial for the G1/S phase transition and DNA replication. nih.gov Benzofuran derivatives have been successfully designed as potent CDK inhibitors.
A series of 3-(piperazinylmethyl)benzofuran derivatives were developed as novel type II CDK2 inhibitors. nih.gov These compounds function not only by competing with ATP but also by locking the kinase in an inactive conformation, preventing its activation. nih.gov Several compounds in this series showed potent CDK2 inhibition, with IC50 values in the nanomolar range, comparable or even superior to the reference inhibitor staurosporine. For example, the m-trifluoromethyl derivative (9h) showed an IC50 of 40.91 nM, and the p-methoxyphenyl derivative (13c) had an IC50 of 52.63 nM, compared to 56.76 nM for staurosporine. nih.gov These promising compounds also demonstrated selectivity towards cancerous cells over normal cells. nih.gov While specific studies on CDK8 inhibition by this compound are less common, CDK8 has been identified as a regulator of transcriptional reprogramming, and its inhibition can prevent the development of resistance to other targeted therapies like EGFR inhibitors. nih.gov
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. nih.govmdpi.com Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. nih.govrsc.org The dual inhibition of PI3K and VEGFR2 presents a powerful strategy for cancer therapy.
Researchers have designed and synthesized novel benzofuran hybrids as dual PI3K/VEGFR2 inhibitors. nih.govresearchgate.net One such compound demonstrated exceptional potency, inhibiting PI3K with an IC50 value of 2.21 nM and VEGFR-2 with an IC50 of 68 nM. nih.govresearchgate.net This dual activity is significant when compared to selective reference inhibitors LY294002 (PI3K inhibitor, IC50 = 6.18 nM) and sorafenib (B1663141) (VEGFR-2 inhibitor, IC50 = 31.2 nM). nih.govresearchgate.net Other studies have also focused on benzofuran derivatives as VEGFR-2 inhibitors, with some compounds containing a 4-chlorophenyl moiety showing activity comparable to sorafenib. nih.gov The inhibition of VEGFR2 phosphorylation is a key mechanism by which these compounds suppress angiogenesis. unifi.itnih.gov
| Target Kinase | Inhibitory Activity (IC50) | Reference Inhibitor | Reference Activity (IC50) | Source |
|---|---|---|---|---|
| PI3K | 2.21 nM | LY294002 | 6.18 nM | nih.govresearchgate.net |
| VEGFR-2 | 68 nM | Sorafenib | 31.2 nM | nih.govresearchgate.net |
Hypoxia, or low oxygen level, is a common feature of the tumor microenvironment and activates the Hypoxia-Inducible Factor (HIF-1) pathway. HIF-1 is a transcription factor that controls the expression of genes involved in angiogenesis, cell survival, and metabolism, thereby promoting tumor progression. nih.gov
A benzene-sulfonamide-based benzofuran derivative, specifically 5-[benzyl-(4-chlorophenyl)sulfonylamino]-n-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide, was designed to inhibit the HIF-1 pathway. nih.gov This pathway is particularly important in cancers that are independent of the p53 tumor suppressor protein. In vitro testing of this compound against HCT116 colon cancer cells and their p53-null counterparts demonstrated effective inhibition in both cell types, indicating that its mechanism is not dependent on p53 status. nih.gov This highlights the potential of targeting the HIF-1 pathway with this compound derivatives to overcome certain types of drug resistance.
Molecular Target Inhibition and Modulation
Hepatitis C Virus NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition
The Hepatitis C Virus (HCV) NS5B protein, an RNA-dependent RNA polymerase, is a key enzyme in the viral replication cycle, making it a prime target for antiviral drug development. mdpi.com Benzofuran-based compounds have emerged as a promising class of non-nucleoside inhibitors (NNIs) of NS5B polymerase. mdpi.comnih.gov These inhibitors are known to bind to allosteric sites on the enzyme, inducing conformational changes that ultimately disrupt its function. nih.gov
Research into benzofuran core inhibitors has demonstrated that the nature and position of substituents on the benzofuran ring are critical for potent, pan-genotypic activity against various HCV genotypes. mdpi.com For instance, compounds with a phenyl group at the C2 position of the benzofuran ring have shown effective inhibition of NS5B. mdpi.com Molecular simulation studies of various benzofuran derivatives have provided insights into their binding modes within the allosteric pockets of the NS5B polymerase, highlighting key interactions that contribute to their inhibitory activity. mdpi.comnih.gov While direct experimental data on the inhibitory activity of this compound against HCV NS5B is not extensively documented in publicly available literature, the established importance of the aryl substituent at the 3-position of the benzofuran scaffold suggests its potential as a subject for further investigation in the development of novel anti-HCV agents.
Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells
The benzofuran scaffold is a key component in a variety of compounds exhibiting significant anticancer properties. nih.govnih.gov Derivatives of this heterocyclic system have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, indicating their potential as chemotherapeutic agents. uludag.edu.trnih.govnih.govfrontiersin.org The presence of a halogen atom, such as chlorine, on the phenyl ring substituent has been noted to enhance the cytotoxic properties of these compounds. mdpi.com
One area of investigation involves benzene-sulfonamide-based benzofuran derivatives. A compound featuring a 5-[benzyl-(4-chlorophenyl)sulfonylamino] group has been synthesized and shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in the progression of certain cancers. nih.gov This suggests a potential mechanism of action for chlorophenyl-substituted benzofurans.
Furthermore, 2-arylbenzofuran neolignans have demonstrated the ability to induce apoptosis in colon carcinoma cells. nih.gov Studies on benzofuran-substituted chalcones have also revealed their capacity to trigger apoptotic cell death through the extrinsic pathway in human lung and breast cancer cells. uludag.edu.truludag.edu.tr
While specific studies detailing the apoptotic and cell cycle effects of this compound are limited, the collective evidence from related structures strongly supports the potential of this compound to exhibit anticancer activity. The 4-chlorophenyl substituent is a common feature in many biologically active molecules and its presence on the benzofuran core warrants further investigation into its specific mechanisms of inducing cell death and cell cycle disruption in malignant cells.
Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | MCF-7 | 9.37 | uludag.edu.tr |
| Compound 2 | MDA-MB-231 | 5.36 | uludag.edu.tr |
| Compound 2 | A549 | 3.23 | uludag.edu.tr |
| Compound 2 | H1299 | 6.07 | uludag.edu.tr |
| Compound 4 | MCF-7 | 2.71 | uludag.edu.tr |
| Compound 4 | MDA-MB-231 | 2.12 | uludag.edu.tr |
| Compound 4 | A549 | 2.21 | uludag.edu.tr |
| Compound 4 | H1299 | 2.92 | uludag.edu.tr |
| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 | 0.874 | nih.gov |
| 3-methylbenzofuran derivative 16b | A549 | 1.48 | nih.gov |
| IC50: The half maximal inhibitory concentration. |
Antimicrobial Efficacy
Benzofuran derivatives are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a range of pathogenic bacteria and fungi. nih.govnih.gov The structural features of these compounds, including the nature and position of substituents, significantly influence their antimicrobial potency. nih.gov
The antifungal activity of the benzofuran scaffold is well-documented. nih.gov Halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated efficacy against Candida species, including C. albicans and C. parapsilosis. nih.gov Furthermore, some benzofuran compounds have shown inhibitory effects against various filamentous fungi. nih.govresearchgate.net Cicerfuran, a naturally occurring 2-arylbenzofuran, exhibits notable antifungal properties. nih.gov The structural similarities between these active compounds and this compound suggest that it may also possess antifungal activity against specific fungal species. Further screening is necessary to determine its spectrum of action and potency.
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 | Salmonella typhimurium | 12.5 | mdpi.com |
| Compound 1 | Staphylococcus aureus | 12.5 | mdpi.com |
| Compound 1 | Escherichia coli | 25 | mdpi.com |
| Compound 6 | Penicillium italicum | 12.5 | mdpi.com |
| Compound 6 | Colletotrichum musae | 12.5-25 | mdpi.com |
| Cicerfuran | Various fungi | 25 | nih.gov |
| Halogenated derivative III | Candida albicans | 100 | nih.gov |
| Halogenated derivative III | Candida parapsilosis | 100 | nih.gov |
| Halogenated derivative VI | Candida albicans | 100 | nih.gov |
| Halogenated derivative VI | Candida parapsilosis | 100 | nih.gov |
| MIC: Minimum Inhibitory Concentration. |
Anti-inflammatory Investigations
Benzofuran and its derivatives have been identified as a class of compounds with significant anti-inflammatory potential. mdpi.comjchps.com The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators and enzymes.
Research has shown that certain benzofuran derivatives can effectively inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.commdpi.com NO is a pro-inflammatory molecule, and its inhibition is a common strategy for anti-inflammatory drug development. Molecular docking studies have suggested that these compounds can bind to the active site of murine inducible nitric oxide synthase (iNOS). mdpi.com
Furthermore, the anti-inflammatory activity of some benzofuran derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) involved in inflammation. researchgate.net While direct experimental evidence for the anti-inflammatory activity of this compound is not extensively reported, the established anti-inflammatory properties of the benzofuran scaffold, coupled with the frequent inclusion of the chlorophenyl moiety in known anti-inflammatory drugs, provides a strong rationale for investigating its potential in this area. nih.govresearchgate.net
Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound | Activity | IC50 (µM) | Reference |
| Compound 1 | NO Inhibition | 17.3 | mdpi.com |
| Compound 4 | NO Inhibition | 16.5 | mdpi.com |
| Compound 5d | NO Inhibition | 52.23 | mdpi.com |
| IC50: The half maximal inhibitory concentration. |
Antioxidant Capacity and Mechanisms
The benzofuran core is present in many natural and synthetic compounds that exhibit antioxidant properties. rsc.orgnih.gov The ability of these molecules to scavenge free radicals and inhibit oxidative processes is a key aspect of their therapeutic potential.
The antioxidant capacity of benzofuran derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.govmdpi.com Studies on various substituted benzofurans, including benzofuran-2-one and benzofuran–stilbene hybrids, have demonstrated their ability to effectively neutralize free radicals. mdpi.comrsc.org The mechanism of action is often attributed to the ability of the benzofuran ring system and its substituents to donate a hydrogen atom or an electron to stabilize reactive oxygen species. rsc.org
While specific antioxidant data for this compound is not widely available, the inherent antioxidant potential of the benzofuran scaffold suggests that this compound may also possess antioxidant activity. The electronic properties of the 4-chlorophenyl substituent could influence this activity, making it a subject of interest for further research.
Table 4: Antioxidant Activity of Selected Benzofuran Derivatives
| Compound | Assay | Activity | Reference |
| Benzofuran-stilbene hybrid 3 | DPPH | Best antioxidative agent | rsc.org |
| Benzofuran-2-one derivative 20 | DPPH | Better than Trolox | mdpi.com |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | DPPH | 23.5% inhibition | rsc.org |
Neuroprotective Potential and Associated Biological Targets
Derivatives of the this compound scaffold have been investigated for their potential to combat neurodegenerative diseases, particularly through mechanisms aimed at key pathological hallmarks of conditions like Alzheimer's disease.
A central event in the pathogenesis of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptide into neurotoxic fibrils. Compounds that can inhibit this process are considered promising therapeutic candidates. A series of benzofuran derivatives have been identified as effective inhibitors of Aβ fibril formation. The mechanism of this inhibition appears to be linked to the direct binding of these compounds to the Aβ peptide.
Research indicates a strong correlation between the ability of these benzofuran compounds to bind to Aβ and their efficacy in preventing fibril formation. Studies utilizing scintillation proximity binding assays and NMR have suggested that this inhibitory action is associated with the self-aggregation of the compounds and their binding to a specific recognition site on the Aβ molecule, which interferes with the peptide's ability to self-assemble into fibrils.
Table 1: Research Findings on Amyloid-β Fibril Formation Inhibition
| Compound Class | Mechanism of Action | Key Findings | Assay Methods |
|---|
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive decline. Inhibiting the enzymes that break down ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy. Benzofuran-containing structures have been evaluated for this purpose.
Novel benzofuran-triazole hybrids have been designed and synthesized, showing potential as AChE inhibitors. Among a series of tested compounds, a derivative featuring a 2,5-dimethoxyphenyl moiety demonstrated high potency against AChE. Similarly, other synthesized benzofuranyl derivatives have shown significant AChE inhibition activity, with Ki values indicating potent inhibition. The inhibition of both AChE and BChE can lead to increased levels of acetylcholine and butyrylcholine (B1668140) in the brain, which may help alleviate the cognitive symptoms associated with Alzheimer's disease.
Table 2: Cholinesterase Inhibition by Benzofuran Derivatives
| Compound Derivative | Target Enzyme | Inhibition Value (IC50 / Ki) |
|---|---|---|
| Benzofuran-triazole hybrid (with 2,5-dimethoxyphenyl moiety) | Acetylcholinesterase (AChE) | IC50: 0.55 ± 1.00 µM |
Other Notable Biological Activities
Beyond neuroprotection, the this compound motif and its related structures have been explored for a range of other pharmacological effects.
Recent research has identified benzofuran derivatives as a novel chemical scaffold for developing broad-spectrum antiviral agents. These compounds have been shown to function as agonists of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system that senses cytosolic DNA and induces type I interferons (IFN-I).
Several benzofuran derivatives were found to induce IFN-β transcription in a STING-dependent manner. This immune-modulating activity translated into potent antiviral effects. Specific derivatives showed the ability to inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations in cellular assays. The antiviral activity was confirmed to be IFN-dependent, as the compounds were inactive in cells lacking IFN production.
Table 3: Antiviral Activity of Benzofuran Derivatives against Coronaviruses
| Virus | Cell Line | Activity Level | Mechanism |
|---|---|---|---|
| Human coronavirus 229E | BEAS-2B, MRC-5 | EC50 values in the µM range | STING-dependent IFN-I induction |
Osteoporosis is characterized by an imbalance in bone remodeling, leading to decreased bone mass. Orally active drugs that promote bone formation are highly sought after. To this end, various benzofuran derivatives have been synthesized and evaluated for their effects on osteoblast differentiation.
Studies using mouse mesenchymal stem cells identified the 3,5-disubstituted benzofuran as a useful scaffold for orally active osteogenic compounds. One particular derivative, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide, demonstrated potent activity in promoting osteoblast differentiation. This compound was found to potently inhibit cyclin-dependent kinase 8 (CDK8), suggesting its osteoblastogenic activity is mediated through this pathway. In animal models of osteoporosis, oral administration of this compound increased femoral bone mineral density, bone volume, and mineral content.
Table 4: Osteoblast Differentiation-Promoting Activity of a Benzofuran Derivative
| Compound | Activity | Mechanism | In Vivo Effect (Ovariectomized Rats) |
|---|
Compounds containing the benzofuran moiety have also shown significant potential as antidiabetic agents. Researchers have synthesized benzofuran-based chromenochalcone hybrids and tested them for their effects on glucose uptake and their in vivo antidiabetic activities.
In studies using streptozotocin-induced diabetic rats, certain benzofuran-based compounds effectively decreased blood glucose levels. For instance, one derivative reduced blood glucose by 22.8% over 5 hours and 25.1% over 24 hours compared to a control group. Further studies in diabetic mouse models showed that these compounds could also improve oral glucose tolerance, serum lipid profiles, and insulin (B600854) levels, indicating a multifaceted approach to managing hyperglycemia.
Table 5: Antihyperglycemic Effects of a Benzofuran-Based Compound
| Compound Class | Animal Model | Effect on Blood Glucose | Additional Effects |
|---|
Structure Activity Relationship Sar Studies
Impact of the 4-Chlorophenyl Substituent Position on Biological Activity Profiles
The position of the aryl group on the benzofuran (B130515) scaffold is a critical determinant of biological activity. Studies comparing 2-aryl and 3-aryl benzofuran derivatives have demonstrated that the substitution pattern significantly influences the compound's interaction with biological targets. For instance, in the context of anticancer activity, the placement of an aryl group at the C-3 position of the benzofuran ring is often associated with potent cytotoxic effects.
The presence of a halogen atom, such as chlorine, on the phenyl ring is considered beneficial due to its hydrophobic and electron-donating nature, which can enhance cytotoxic properties. nih.gov The para-position for the halogen on the N-phenyl ring has been associated with maximum activity in some series of benzofuran derivatives. nih.gov While direct SAR studies on moving the 4-chlorophenyl group to other positions on the benzofuran ring are not extensively detailed in the provided context, the general principles of SAR in benzofurans suggest that such positional changes would drastically alter the molecule's spatial and electronic properties, thereby impacting its biological profile. The established potency of many 3-(4-chlorophenyl)benzofuran derivatives underscores the importance of this specific substitution pattern.
Influence of Other Substituents on the Benzofuran Core (C-2, C-3, C-5, C-6, C-7)
Modifications to the benzofuran core at various positions (C-2, C-5, C-6, and C-7) have been explored to modulate the biological efficacy of the this compound scaffold. These substitutions can influence the molecule's affinity for its target, as well as its pharmacokinetic properties.
Role of Halogen, Hydroxyl, and Alkoxy Groups in Modulating Efficacy
The introduction of halogen atoms, hydroxyl groups, and alkoxy groups onto the benzofuran nucleus has profound effects on the biological activity of this compound analogs.
Halogens: The addition of halogens like bromine, chlorine, or fluorine to the benzofuran ring often leads to a significant increase in anticancer activities. nih.gov This is attributed to the ability of halogens to form halogen bonds, which are attractive interactions that can improve binding affinity. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. nih.gov For example, the presence of a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring has been shown to possess remarkable cytotoxic activity. nih.gov
Hydroxyl Groups: A phenolic hydroxyl group on the benzofuran core is often crucial for modulating anticancer activity. nih.gov The hydrogen-donating nature of the hydroxyl group can promote favorable interactions with the target protein. nih.gov For instance, a hydroxyl group at the C-7 position can add to the pharmacophore's interactions. nih.gov
Alkoxy Groups: Methoxy (B1213986) substituents on the benzofuran ring have also been shown to influence activity. However, in some cases, the absence of a methoxy group, coupled with the presence of two halogen-substituted rings, was found to be detrimental to cytotoxic activity. nih.gov
Table 1: Impact of Halogen, Hydroxyl, and Alkoxy Substituents on Biological Activity
| Substituent | Position on Benzofuran Core | Observed Effect on Activity | Reference |
| Bromine | C-3 (on a methyl group) | Remarkable cytotoxic activity | nih.gov |
| Chlorine | Varies | Increased anticancer activity | nih.gov |
| Fluorine | Varies | Increased anticancer activity | nih.gov |
| Hydroxyl | C-7 | Enhances pharmacophore interactions | nih.gov |
| Hydroxyl | General | Crucial for modulating anticancer activity | nih.gov |
| Methoxy | Varies | Can be detrimental to activity in some contexts | nih.gov |
Contribution of Nitrogen-Containing Heterocyclic Moieties to Activity
The incorporation of nitrogen-containing heterocyclic moieties into the benzofuran scaffold is a common strategy to enhance biological activity. These groups can participate in hydrogen bonding and other interactions with target biomolecules.
Several studies have highlighted that hybrid molecules incorporating fragments like piperidine (B6355638), oxadiazoles, and triazoles with the benzofuran core exhibit significant anticancer potential. nih.gov The inclusion of a hydrophilic heteroatom-containing group like piperidine can also improve the physicochemical properties of the compound. nih.gov Benzofuran derivatives bearing oxadiazole and pyrazole (B372694) nuclei have also been found to possess good anti-inflammatory activity. nih.gov The versatility of these nitrogen-containing heterocycles allows for the fine-tuning of the pharmacological profile of the parent compound. mdpi.com
Effects of Varying Alkyl and Aryl Substitutions on the Scaffold
Alkyl and aryl substitutions on the benzofuran scaffold can significantly impact the steric and electronic properties of the molecule, thereby influencing its biological activity.
Alkyl Groups: The introduction of alkyl groups can alter the lipophilicity and conformation of the molecule. For instance, a methyl group at the C-3 position of the benzofuran ring, in combination with other substituents, has been shown to be important for cytotoxic activity. mdpi.com
Aryl Groups: The addition of further aryl groups can lead to extended π-systems and potential for additional binding interactions. Palladium-catalyzed methods have been developed for the synthesis of 2-arylbenzofurans, indicating the interest in exploring the effects of such substitutions. nih.gov The nature and substitution pattern of these aryl groups can fine-tune the biological activity.
Steric and Electronic Parameters Governing Structure-Activity Relationships
The biological activity of this compound derivatives is governed by a delicate interplay of steric and electronic factors. Quantitative structure-activity relationship (QSAR) studies are often employed to understand these parameters.
Steric Effects: The size and shape of substituents on the benzofuran core and the 4-chlorophenyl ring can influence how the molecule fits into the binding pocket of its target. Bulky substituents may cause steric hindrance, which can be either detrimental or beneficial depending on the specific target. For example, altering a 2-benzylbenzofuran to a 2-alkylbenzofuran is a strategy to improve both the steric effect and charge distribution. mdpi.com
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can modulate the electron density of the benzofuran ring system, affecting its reactivity and interaction with biological targets. The hydrophobic and electron-donating nature of halogens on an N-phenyl ring is considered beneficial for enhancing cytotoxic properties. nih.gov An analysis of the relationship between the degree of polarization and planarization of aryl-diketopyrrolopyrroles bearing benzofuran moieties and their photophysical properties highlights the importance of electronic parameters. researchgate.net
Rational Design Principles for Optimizing Potency and Selectivity
The rational design of novel this compound derivatives with improved potency and selectivity relies on the integration of SAR data with computational modeling techniques.
Key principles for optimization include:
Targeted Substitutions: Based on established SAR, specific positions on the benzofuran and phenyl rings can be targeted for modification to enhance desired biological activities. For instance, ester or heterocyclic ring substitutions at the C-2 position have been identified as crucial for cytotoxic activity. nih.govmdpi.com
Improving Physicochemical Properties: Modifications can be made to improve drug-like properties, such as solubility and metabolic stability. The inclusion of hydrophilic groups like piperidine is one such strategy. nih.gov
Computational Modeling: Techniques like ligand-steered homology modeling can be used to predict the binding modes of benzofuran derivatives with their target proteins. nih.gov This allows for the in-silico design of new analogs with potentially higher affinity and selectivity. The optimization of a benzofuran series of ERAP1 inhibitors, supported by modeling studies, led to an improvement in potency to the nanomolar range. nih.gov
By systematically applying these principles, researchers can design and synthesize new this compound derivatives with enhanced therapeutic potential.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a range of molecular properties for benzofuran (B130515) derivatives, including optimized geometry, electronic characteristics, and spectroscopic signatures. DFT calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule. For 3-(4-chlorophenyl)benzofuran, this involves determining the bond lengths, bond angles, and, most importantly, the dihedral angle between the benzofuran and the 4-chlorophenyl ring systems.
Table 1: Dihedral Angles in Related this compound Derivatives
| Compound | Dihedral Angle | Reference |
|---|---|---|
| 3-(4-Chlorophenylsulfinyl)-2,4,7-trimethyl-1-benzofuran | 72.68° |
This interactive table shows dihedral angles from crystal structures of similar compounds, suggesting that this compound likely adopts a non-planar (twisted) conformation.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. For conjugated systems like this compound, DFT calculations can precisely determine these energy levels. In a computational study of a structurally similar chalcone (B49325), (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the HOMO-LUMO gap was calculated to be 3.65 eV, indicating a stable yet reactive molecule.
Table 2: Illustrative Frontier Molecular Orbital Properties
| Property | Description | Example Value (Analogue) | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | - | - |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | - | - |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 3.65 eV | |
This table outlines key FMO parameters. The example value is from a related compound and illustrates the typical energy gap for such aromatic systems.
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The ESP map is plotted on the molecule's electron density surface, with colors indicating different potential values.
Red regions signify areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack.
Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack.
Green and yellow regions represent neutral or weakly polarized areas.
For this compound, the ESP map is expected to show significant negative potential (red) localized around the electronegative benzofuran oxygen atom and the chlorine atom on the phenyl ring. The π-electron clouds of the aromatic rings would also contribute to the negative potential. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms. This visualization helps identify sites for intermolecular interactions, such as hydrogen bonding.
DFT calculations are highly effective in simulating molecular spectra, which can then be compared with experimental data for structural validation.
Vibrational Spectra (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would involve identifying characteristic modes such as the C-O-C stretching of the furan (B31954) ring, the C-Cl stretching vibration, aromatic C=C stretching, and various C-H bending and stretching modes. Comparing the computed spectrum with an experimental one helps confirm the molecule's structure and conformational state.
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions, predicting the absorption wavelengths (λmax) that correspond to the peaks in a UV-Vis spectrum. These transitions typically involve the promotion of an electron from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO) and are characteristic of the molecule's conjugated π-system.
Molecular Docking and Dynamics Simulations in Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein receptor. These simulations are fundamental in drug discovery for predicting binding modes and estimating binding affinities.
Molecular docking algorithms place a ligand into the active site of a receptor in various orientations and conformations, scoring each pose to estimate the binding affinity. This process predicts the most likely binding mode and identifies key intermolecular interactions. Benzofuran derivatives have been successfully docked into a variety of biological targets.
Studies on related benzofuran scaffolds have shown that they can form several types of crucial interactions within an enzyme's active site:
Hydrogen Bonds: The benzofuran oxygen can act as a hydrogen bond acceptor.
π-π Stacking: The aromatic rings of the benzofuran and the chlorophenyl moiety can engage in stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp).
Hydrophobic Interactions: The nonpolar surfaces of the rings can form favorable hydrophobic contacts with nonpolar residues.
Halogen Bonds: The chlorine atom can sometimes participate in halogen bonding, a specific type of non-covalent interaction.
Molecular dynamics simulations can further refine the docked pose, providing insights into the stability of the ligand-receptor complex over time and the dynamic nature of the interactions.
Table 3: Examples of Molecular Docking Targets for Benzofuran Scaffolds
| Compound Class | Biological Target | Key Interactions Observed | Reference |
|---|---|---|---|
| Benzofuran-carboxamides | Staphylococcus aureus Sortase A | Hydrogen bonds with Cys184, Arg197; interaction with Trp194 | |
| Furo[3,2-g]chromone-benzofurans | p38α MAP Kinase | Interactions within the kinase hinge region |
This interactive table summarizes docking studies on related benzofuran cores, illustrating the types of biological receptors they target and the key interactions that mediate binding.
Identification of Critical Amino Acid Residues in Binding Pockets
The interaction of this compound and its analogs with protein binding pockets is largely governed by a combination of hydrophobic and specific electrostatic interactions. The 4-chlorophenyl moiety often plays a crucial role in anchoring the ligand within the active site. Computational docking studies on various benzofuran derivatives have identified key amino acid residues that contribute to the binding affinity and specificity.
For instance, in studies of benzofuran derivatives targeting enzymes like human tyrosinase (hTYR), specific histidine, glutamine, and methionine residues have been shown to form hydrogen bonds with the benzofuran core. nih.gov The benzofuran ring itself can engage in various non-covalent interactions, including conventional and carbon-hydrogen bonds with residues such as HIS202, HIS367, GLN376, and MET374. nih.gov
Furthermore, hydrophobic interactions are critical for the stable binding of the 4-chlorophenyl group. This moiety is often accommodated in a hydrophobic pocket lined with nonpolar amino acid residues. The presence of the chlorine atom can also lead to halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. While not explicitly detailed for this compound in the provided search results, the general principles of ligand-protein interactions suggest that residues like phenylalanine, leucine, and isoleucine would likely be involved in creating a favorable hydrophobic environment for the chlorophenyl ring.
The following table summarizes the types of interactions and the key amino acid residues that are commonly involved in the binding of benzofuran-based ligands.
| Interaction Type | Interacting Ligand Moiety | Potential Amino Acid Residues |
| Hydrogen Bonding | Benzofuran core | Histidine, Glutamine, Methionine |
| Hydrophobic Interactions | 4-chlorophenyl ring | Phenylalanine, Leucine, Isoleucine |
| Pi-Pi Stacking | Benzofuran and phenyl rings | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bonding | Chlorine atom | Electron-rich residues (e.g., backbone carbonyls) |
Dynamic Behavior and Stability of Ligand-Protein Complexes
Molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior and stability of ligand-protein complexes. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding, as well as the stability of the interactions over time.
For benzofuran derivatives, MD simulations have been employed to assess the stability of the ligand within the binding pocket. The root mean square deviation (RMSD) of the protein and ligand atoms is a key metric used to evaluate the stability of the complex. A stable complex will typically exhibit a low and converging RMSD value over the simulation period, indicating that the ligand remains bound in a consistent orientation.
The flexibility of the protein's amino acid residues can be assessed by calculating the root mean square fluctuation (RMSF). frontiersin.org Residues that show high RMSF values are more flexible, while those with low RMSF values are more constrained. The binding of a ligand can alter the flexibility of the protein, often leading to a stabilization of the binding pocket residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.
Development of Predictive Models for Biological Activity based on Molecular Descriptors
The development of a QSAR model for this compound derivatives would involve several key steps. First, a dataset of compounds with known biological activities would be compiled. A wide range of molecular descriptors would then be calculated for each compound. These descriptors can be classified into several categories, including:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Molecular shape, volume, and surface area.
Physicochemical descriptors: LogP, polarizability, etc.
Once the descriptors are calculated, a statistical method is used to build a model that correlates the descriptors with the biological activity. Common methods include multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms such as support vector machines (SVM) and random forests. mdpi.com For benzofuran derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These methods generate 3D fields around the molecules to represent their steric and electrostatic properties.
The following table provides examples of molecular descriptors that could be used in a QSAR model for this compound derivatives.
| Descriptor Type | Example Descriptors |
| Constitutional | Molecular Weight, Number of Rings |
| Topological | Wiener Index, Balaban Index |
| Geometric | Molecular Surface Area, Molecular Volume |
| Electrostatic | Dipole Moment, Partial Charges |
| Quantum Chemical | HOMO/LUMO energies |
Statistical Validation and Interpretation of QSAR Models
The statistical validation of a QSAR model is crucial to ensure its predictive power and reliability. nih.gov Several statistical parameters are used to assess the quality of a QSAR model:
Coefficient of determination (R²): This parameter measures the goodness of fit of the model to the training data. A value close to 1 indicates a good fit.
Cross-validated coefficient of determination (Q²): This is a measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. A Q² value greater than 0.5 is generally considered acceptable.
External validation (R²pred): The model's predictive power is further assessed using an external test set of compounds that were not used in the model development. A high R²pred value indicates good external predictability.
The interpretation of a QSAR model provides insights into the structural features that are important for biological activity. For example, the coefficients of the descriptors in an MLR model can indicate whether a particular property has a positive or negative effect on the activity. In 3D-QSAR models, contour maps can be generated to visualize the regions where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity. This information is invaluable for the rational design of new, more active compounds.
In Silico Screening and De Novo Drug Design Methodologies
In silico methods have become indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries and the design of novel drug candidates.
Virtual Screening Strategies for Identifying Novel Hits
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov There are two main approaches to virtual screening:
Ligand-based virtual screening: This approach uses the knowledge of known active compounds to identify new ones with similar properties. Methods include similarity searching and pharmacophore modeling. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are necessary for biological activity.
Structure-based virtual screening: This approach uses the 3D structure of the target protein to identify compounds that can bind to its active site. Molecular docking is the most common method used in structure-based virtual screening. It predicts the binding mode and affinity of a ligand to a protein.
For the this compound scaffold, both ligand-based and structure-based virtual screening strategies could be employed to identify novel hits. A pharmacophore model could be developed based on the key interactions observed in known active benzofuran derivatives. This model could then be used to screen large compound databases to find new molecules that match the pharmacophore. Alternatively, if the 3D structure of the target protein is known, molecular docking could be used to screen for compounds that fit well into the binding pocket and form favorable interactions.
Fragment-Based and Scaffold-Hopping Approaches Leveraging the Benzofuran Core
In the realm of computational and theoretical chemistry, the benzofuran scaffold, including derivatives such as this compound, serves as a valuable starting point for drug discovery endeavors. Two prominent strategies, fragment-based drug design (FBDD) and scaffold hopping, are frequently employed to explore the chemical space around this privileged core structure. These methodologies aim to identify novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles. While specific research focusing solely on this compound in these contexts is not extensively documented in publicly available literature, the principles can be effectively illustrated through studies on the broader benzofuran class.
Fragment-Based Drug Design (FBDD) with the Benzofuran Scaffold
Fragment-based drug design begins with the identification of low-molecular-weight fragments that bind weakly to the biological target. These initial hits are then optimized and expanded to develop more potent lead compounds. The benzofuran nucleus is an attractive starting fragment due to its structural rigidity, synthetic tractability, and presence in numerous biologically active molecules.
A notable example of FBDD centered on the benzofuran core is the development of inhibitors for the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (EcDsbA), a key enzyme in bacterial virulence. nih.govchemrxiv.org In this research, a fragment library was screened, leading to the identification of a benzofuran-containing hit, 2-(6-bromobenzofuran-3-yl)acetic acid, which exhibited weak affinity for EcDsbA. nih.gov
Subsequent research focused on the chemical elaboration of this benzofuran fragment. mdpi.combohrium.com Various positions on the benzofuran ring were derivatized to enhance binding affinity and probe interactions within the target's binding site. For instance, modifications at the 6-position of the benzofuran scaffold were explored to interact with a hydrophobic groove in the EcDsbA protein. mdpi.combohrium.com This structure-guided approach, informed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, allowed for the rational design of more potent analogues. mdpi.combohrium.comresearchgate.net
The binding affinities of several elaborated benzofuran analogues for EcDsbA were determined, showcasing the progressive optimization of the initial fragment.
| Compound | Modification on Benzofuran Scaffold | Dissociation Constant (KD) in µM | Reference |
|---|---|---|---|
| 25 | Elaborated at the 6-position | 326 ± 25 | nih.gov |
| 28 | Elaborated at the 6-position | 341 ± 57 | nih.gov |
This example illustrates the core principles of FBDD, where the benzofuran scaffold acts as a foundational element for the stepwise development of potent inhibitors. nih.govchemrxiv.org
Scaffold-Hopping and Bioisosteric Replacement
Scaffold hopping is a computational strategy aimed at discovering structurally novel compounds that retain the biological activity of a known active molecule by replacing its core structure, or scaffold. researchgate.net This approach is valuable for generating new intellectual property, improving physicochemical properties, and overcoming other liabilities of an existing chemical series. Bioisosteric replacement, a related concept, involves substituting a functional group or moiety with another that has similar steric and electronic properties to maintain or enhance biological activity.
In the context of the benzofuran core, scaffold hopping might involve replacing the benzofuran ring system with other heterocyclic structures that can present key pharmacophoric features in a similar spatial arrangement. For example, the indole (B1671886) nucleus has been investigated as a bioisostere of benzofuran. mdpi.com The replacement of the oxygen atom in the furan ring with a nitrogen atom can lead to new interactions with the target protein and provide alternative vectors for chemical modification. mdpi.com
Another example of bioisosteric replacement involving the benzofuran scaffold is in the design of carbonic anhydrase inhibitors. nih.gov In one study, the p-fluorophenyl group of a known inhibitor was replaced with a lipophilic 2-methylbenzofuran (B1664563) or 5-bromobenzofuran (B130475) moiety. This modification aimed to explore new interactions in the enzyme's active site and improve the compound's properties. nih.gov
While a direct scaffold hop from this compound to a completely different core with retained activity is not prominently described in the literature, the principles of this strategy are broadly applicable. Computational methods, such as pharmacophore modeling and shape-based screening, can be used to identify potential replacements for the benzofuran core that maintain the essential interactions with a given biological target.
Future Research Directions and Academic Perspectives
Development of More Efficient and Selective Synthetic Routes for 3-(4-chlorophenyl)benzofuran and Analogues
The synthesis of benzofuran (B130515) derivatives is a well-explored area of organic chemistry. However, the development of highly efficient and regioselective methods for the synthesis of 3-arylbenzofurans, such as this compound, remains an active area of research. Traditional methods like Friedel-Crafts acylation of benzofurans often result in low regioselectivity between the C2 and C3 positions. nih.gov
Recent advancements have focused on strategies that offer greater control over the substitution pattern. One promising approach involves the rearrangement and subsequent transformation of 2-hydroxychalcones. nih.govscispace.comresearchgate.net This method allows for the highly selective synthesis of 3-acylbenzofurans, which can serve as versatile intermediates. nih.gov By carefully selecting the reaction conditions, the cyclized 2,3-dihydrobenzofuran (B1216630) precursors can be selectively converted into the desired 3-substituted benzofuran isomers. nih.govscispace.comresearchgate.net
Future research in this area will likely focus on:
Catalyst Development: Exploring new transition metal catalysts or organocatalysts to improve reaction efficiency, reduce reaction times, and lower catalyst loading.
Green Chemistry Approaches: Utilizing more environmentally benign solvents, reducing energy consumption, and minimizing waste generation.
Substrate Scope Expansion: Broadening the range of compatible functional groups on both the benzofuran core and the phenyl ring to generate a diverse library of analogues for structure-activity relationship (SAR) studies.
Advanced Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Level
While various benzofuran derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, a detailed understanding of their mechanisms of action at the molecular and cellular level is often lacking. rsc.org For this compound and its analogues, future research must prioritize the elucidation of their precise molecular targets and the signaling pathways they modulate.
Key research directions include:
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or nucleic acid structures that interact with this compound.
Enzyme Inhibition Kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov
Cellular Pathway Analysis: Utilizing cell-based assays, gene expression profiling, and other molecular biology techniques to understand how these compounds affect cellular processes like apoptosis, cell cycle progression, and signal transduction.
Structural Biology: Using X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target, providing insights into the specific molecular interactions that drive its activity.
A thorough understanding of these mechanisms is crucial for the rational design of more potent and selective derivatives with improved therapeutic profiles.
Design and Synthesis of Multi-Targeted Ligands Incorporating the 4-Chlorophenylbenzofuran Motif
The "one-target, one-drug" paradigm has been challenged by the complexity of many diseases, which often involve multiple biological pathways. This has led to a growing interest in the development of multi-targeted ligands, or "designed multiple ligands," that can modulate several targets simultaneously. thebiogrid.org The 4-chlorophenylbenzofuran scaffold represents a promising starting point for the design of such agents.
Strategies for designing multi-targeted ligands include:
Pharmacophore Hybridization: Combining the 4-chlorophenylbenzofuran motif with other known pharmacophores that target different biological molecules. This can involve linking the two pharmacophores with a suitable spacer or fusing them into a single, integrated molecular architecture.
Privileged Scaffolds: Leveraging the benzofuran core as a "privileged scaffold" known to interact with multiple targets and modifying its substitution pattern to achieve the desired polypharmacology.
Fragment-Based Design: Using the 4-chlorophenylbenzofuran moiety as a core fragment and building upon it with other fragments known to interact with different targets.
The design of these multi-targeted ligands will require a combination of synthetic chemistry, computational modeling, and extensive biological evaluation to achieve the desired balance of activities. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Benzofuran Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to accelerate the identification and optimization of new drug candidates. nih.govnih.gov For the development of this compound derivatives, AI and ML can be integrated in several ways:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel benzofuran analogues based on their chemical structures. core.ac.uk This can help prioritize the synthesis of the most promising compounds.
Virtual Screening: Using machine learning algorithms to screen large virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.gov
De Novo Drug Design: Employing generative AI models to design entirely new benzofuran derivatives with desired properties, such as high potency and low toxicity.
Drug Repurposing: Utilizing AI to analyze biological and clinical data to identify new therapeutic uses for existing benzofuran-containing drugs. nih.govresearchgate.net
The successful application of AI and ML in this context will depend on the availability of high-quality, curated datasets of benzofuran derivatives and their associated biological data. harvard.edu
Exploration of Novel Therapeutic Applications for this compound Derivatives
The broad biological activity profile of the benzofuran scaffold suggests that this compound derivatives may have therapeutic potential beyond their currently explored applications. rsc.org Future research should aim to explore novel therapeutic areas where these compounds could be effective.
Potential new applications could include:
Neurodegenerative Diseases: Given the activity of some benzofuran derivatives as cholinesterase inhibitors, exploring their potential in treating Alzheimer's disease and other neurodegenerative disorders is a logical next step. nih.gov
Infectious Diseases: The antimicrobial properties of some benzofurans warrant further investigation into their efficacy against a broader range of bacterial and fungal pathogens, particularly those with emerging drug resistance. nih.gov
Cardiovascular Diseases: Investigating the potential of these compounds to modulate targets relevant to cardiovascular diseases, such as ion channels or enzymes involved in lipid metabolism.
Rare and Neglected Diseases: Screening this compound derivatives against targets relevant to rare and neglected tropical diseases could uncover new therapeutic opportunities.
This exploration will require a multidisciplinary approach, combining high-throughput screening, in vitro and in vivo disease models, and a deep understanding of the underlying biology of the targeted diseases.
Q & A
Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)benzofuran in academic research?
The synthesis of this compound typically employs Friedel-Crafts acylation to construct the benzofuran core. A key method involves reacting this compound with 2-chloroacetyl chloride under controlled conditions (e.g., anhydrous solvent, Lewis acid catalysis) to introduce functional handles for downstream modifications . Optimizing reaction parameters such as temperature (60–80°C), stoichiometry, and catalyst choice (e.g., AlCl₃) can improve yields (>70%). Post-synthetic functionalization via Hantzsch thiazole synthesis is also viable for generating derivatives with enhanced bioactivity .
Q. How is this compound structurally characterized in academic settings?
Structural characterization relies on:
- NMR spectroscopy : Key and NMR signals include aromatic protons (δ 7.2–7.6 ppm) and furan carbons (δ 110–120 ppm). For example, the 4-chlorophenyl group exhibits distinct splitting patterns due to para-substitution .
- X-ray crystallography : Crystallographic data (e.g., dihedral angles between benzofuran and chlorophenyl rings, ~72–77°) reveal conformational preferences and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- GC-MS : Molecular ion peaks (e.g., m/z 304 for CHClO) confirm molecular weight .
Q. Table 1: Representative NMR Data for a Related Benzofuran Derivative
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| (aromatic) | 7.34–7.66 | Benzofuran and chlorophenyl protons |
| (C=O) | 153.89 | Carbonyl carbon |
| (furan) | 111.86 | Benzofuran oxygenated ring |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer effects) often arise from:
- Structural variations : Substituent positioning (e.g., sulfonyl vs. methyl groups) alters target binding. For instance, sulfonyl derivatives show enhanced kinase inhibition .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or dose ranges (µM vs. nM) can skew results. Standardized protocols (e.g., IC₅₀ comparisons) are critical .
- Computational modeling : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to reconcile in vitro/in vivo disparities .
Q. What crystallographic challenges arise in determining the structure of this compound derivatives?
Key challenges include:
- Disorder in crystal packing : Bulky substituents (e.g., isopropyl groups) may introduce rotational disorder, requiring high-resolution data (<1.0 Å) for accurate refinement .
- Intermolecular interactions : Weak forces like C–H⋯π (distance: ~4.1 Å) and π-π stacking (slippage: ~1.7 Å) complicate density map interpretation. Using SHELXL for refinement with constraints (e.g., SIMU/ISOR) improves model accuracy .
- Twinned crystals : Data integration for twinned specimens (e.g., rotational twins) demands specialized software (e.g., CELL_NOW) and careful scaling .
Q. How can researchers design derivatives of this compound for targeted biological applications?
Methodological strategies include:
- Bioisosteric replacement : Substituting the chlorophenyl group with trifluoromethyl or sulfonamide moieties to modulate lipophilicity (logP) and target selectivity .
- Fragment-based drug design : Using crystallographic data to identify "hotspots" for functional group addition (e.g., adding acetamide for H-bond donor capacity) .
- SAR studies : Systematic variation of substituents (e.g., methyl, ethyl) on the benzofuran core to correlate structure with activity (e.g., IC₅₀ values against COX-2) .
Methodological Tools and Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
